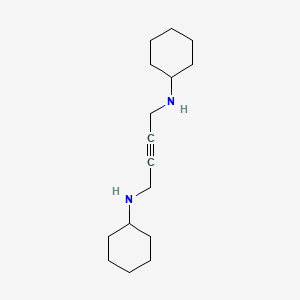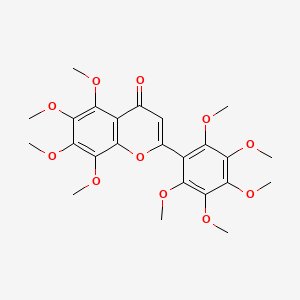
5,6,7,8-Tetramethoxy-2-(2,3,4,5,6-pentamethoxyphenyl)chromen-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,6,7,8-Tetramethoxy-2-(2,3,4,5,6-pentamethoxyphenyl)-4H-chromen-4-one is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound belongs to the class of chromones, which are known for their diverse biological activities and potential therapeutic benefits.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5,6,7,8-Tetramethoxy-2-(2,3,4,5,6-pentamethoxyphenyl)-4H-chromen-4-one typically involves multiple steps, starting from simpler organic molecules. The process often includes:
Methoxylation: Introduction of methoxy groups (-OCH₃) to the aromatic rings.
Cyclization: Formation of the chromone core through cyclization reactions.
Purification: Use of chromatographic techniques to purify the final product.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale organic synthesis techniques, including:
Batch Reactors: For controlled synthesis and reaction monitoring.
Continuous Flow Reactors: For efficient and scalable production.
Advanced Purification: Techniques like high-performance liquid chromatography (HPLC) for high purity.
Análisis De Reacciones Químicas
Types of Reactions
5,6,7,8-Tetramethoxy-2-(2,3,4,5,6-pentamethoxyphenyl)-4H-chromen-4-one can undergo various chemical reactions, including:
Oxidation: Conversion to quinones or other oxidized derivatives.
Reduction: Formation of reduced chromone derivatives.
Substitution: Introduction of different functional groups to the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Substitution Reagents: Halogens (Cl₂, Br₂), nitrating agents (HNO₃).
Major Products
Oxidation Products: Quinones, hydroxy derivatives.
Reduction Products: Dihydrochromones.
Substitution Products: Halogenated or nitrated derivatives.
Aplicaciones Científicas De Investigación
5,6,7,8-Tetramethoxy-2-(2,3,4,5,6-pentamethoxyphenyl)-4H-chromen-4-one has a wide range of scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antioxidant and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects, such as anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 5,6,7,8-Tetramethoxy-2-(2,3,4,5,6-pentamethoxyphenyl)-4H-chromen-4-one involves its interaction with various molecular targets and pathways:
Molecular Targets: Enzymes, receptors, and cellular proteins.
Pathways: Modulation of oxidative stress pathways, inhibition of inflammatory mediators, and interference with cellular signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
Flavones: Similar structure but with different substitution patterns.
Isoflavones: Differ in the position of the aromatic ring attachment.
Coumarins: Similar core structure but with different functional groups.
Uniqueness
5,6,7,8-Tetramethoxy-2-(2,3,4,5,6-pentamethoxyphenyl)-4H-chromen-4-one is unique due to its extensive methoxylation, which imparts distinct chemical and biological properties compared to other chromones and related compounds.
Propiedades
Número CAS |
70460-32-1 |
|---|---|
Fórmula molecular |
C24H28O11 |
Peso molecular |
492.5 g/mol |
Nombre IUPAC |
5,6,7,8-tetramethoxy-2-(2,3,4,5,6-pentamethoxyphenyl)chromen-4-one |
InChI |
InChI=1S/C24H28O11/c1-26-15-13-11(25)10-12(35-18(13)22(32-7)24(34-9)19(15)29-4)14-16(27-2)20(30-5)23(33-8)21(31-6)17(14)28-3/h10H,1-9H3 |
Clave InChI |
ZFGYUNMCDABKIT-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C(=C(C(=C1OC)OC)OC)OC)C2=CC(=O)C3=C(O2)C(=C(C(=C3OC)OC)OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[4-(4-Phenylphenyl)phenyl]benzene-1,2-disulfonic acid](/img/structure/B14454515.png)
![Bis[2-(2-ethoxyethoxy)ethyl] hexanedioate](/img/structure/B14454530.png)
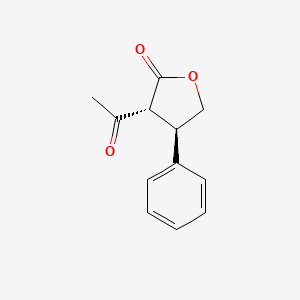
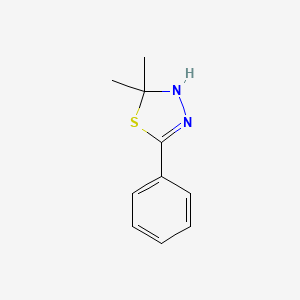
![3-(4-Hydroxyphenyl)-5-{[(propan-2-yl)oxy]methyl}-1,3-oxazolidin-2-one](/img/structure/B14454549.png)
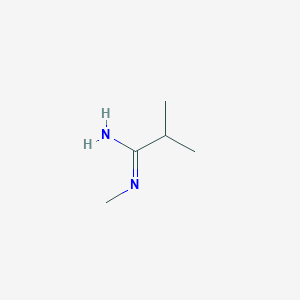
![2-[(Triphenylstannyl)sulfanyl]ethan-1-amine](/img/structure/B14454560.png)
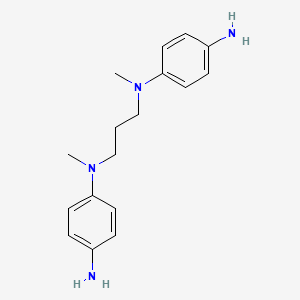
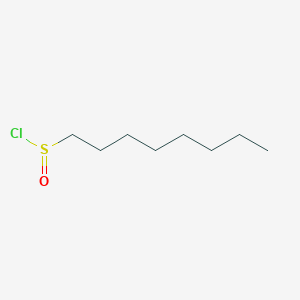
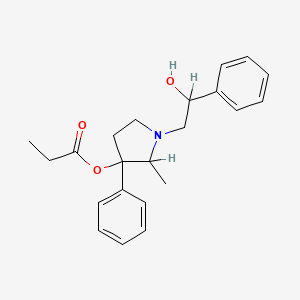
![[(3S)-2-methylhex-4-en-3-yl]benzene](/img/structure/B14454582.png)


